ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H29N3O4S3 and its molecular weight is 543.72. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods : A study by El-Ahl (2000) details a novel synthesis of 2-substituted-4H-thieno[2,3-d][1,3]oxazin-4-one and 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives from this compound, emphasizing its utility as a precursor in synthesizing diverse heterocycles (El-Ahl, 2000).
Synthesis of Heterocycles with Coumarin Moieties : Vasylyev et al. (1999) demonstrated the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, highlighting the versatility of this compound in creating complex heterocyclic systems (Vasylyev et al., 1999).
Antimicrobial Evaluation : Hemdan and El-Mawgoude (2015) explored the antimicrobial properties of derivatives synthesized from this compound, indicating its potential in developing new antimicrobial agents (Hemdan & El-Mawgoude, 2015).
Anticancer Activity : Abdel-Motaal et al. (2020) used this compound as a building block for synthesizing new heterocycles, which were evaluated for their anticancer activity, particularly against colon cancer cell lines (Abdel-Motaal et al., 2020).
Apoptosis-Inducing Agents in Cancer : Gad et al. (2020) conducted a study on the synthesis of new compounds from this molecule, assessing their role as apoptosis-inducing agents in breast cancer, thus highlighting its relevance in cancer research (Gad et al., 2020).
Fusions with N-heterocyclic Moieties : Ahmed (1999) synthesized derivatives by fusing this compound with N-heterocyclic moieties, broadening its application in complex heterocyclic chemistry (Ahmed, 1999).
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S3/c1-4-11-29-24(31)20-15-7-6-8-17(15)35-22(20)28-26(29)34-13-19(30)27-23-21(25(32)33-5-2)16-10-9-14(3)12-18(16)36-23/h4,14H,1,5-13H2,2-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLBWHKVYDPIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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